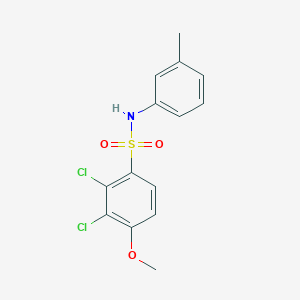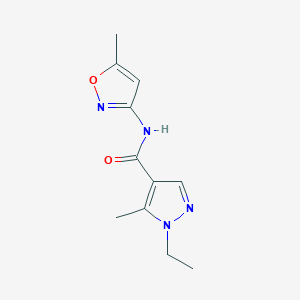
2,3-dichloro-4-methoxy-N-(3-methylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dichloro-4-methoxy-N-(3-methylphenyl)benzenesulfonamide, also known as DCMPS, is a sulfonamide compound that has been extensively studied for its potential use in scientific research. This compound is synthesized through a multi-step process and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2,3-dichloro-4-methoxy-N-(3-methylphenyl)benzenesulfonamide is not fully understood. However, it has been found to inhibit carbonic anhydrase, an enzyme that plays a role in various physiological processes, including acid-base balance, respiration, and bone resorption. 2,3-dichloro-4-methoxy-N-(3-methylphenyl)benzenesulfonamide has also been found to exhibit anti-inflammatory activity through the inhibition of cyclooxygenase-2 (COX-2) and the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2,3-dichloro-4-methoxy-N-(3-methylphenyl)benzenesulfonamide has been found to exhibit various biochemical and physiological effects. Inhibition of carbonic anhydrase has been shown to have potential therapeutic applications in the treatment of glaucoma, epilepsy, and osteoporosis. 2,3-dichloro-4-methoxy-N-(3-methylphenyl)benzenesulfonamide has also been found to exhibit anti-inflammatory activity, which has potential therapeutic applications in the treatment of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Additionally, 2,3-dichloro-4-methoxy-N-(3-methylphenyl)benzenesulfonamide has been found to exhibit antitumor activity, which has potential therapeutic applications in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,3-dichloro-4-methoxy-N-(3-methylphenyl)benzenesulfonamide in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, 2,3-dichloro-4-methoxy-N-(3-methylphenyl)benzenesulfonamide has been extensively studied, and its biochemical and physiological effects are well understood. However, one limitation of using 2,3-dichloro-4-methoxy-N-(3-methylphenyl)benzenesulfonamide in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2,3-dichloro-4-methoxy-N-(3-methylphenyl)benzenesulfonamide. One potential area of research is the development of more efficient synthesis methods for 2,3-dichloro-4-methoxy-N-(3-methylphenyl)benzenesulfonamide. Additionally, further studies are needed to fully understand the mechanism of action of 2,3-dichloro-4-methoxy-N-(3-methylphenyl)benzenesulfonamide and its potential therapeutic applications. Finally, the development of novel derivatives of 2,3-dichloro-4-methoxy-N-(3-methylphenyl)benzenesulfonamide may lead to the discovery of compounds with enhanced biochemical and physiological effects.
Métodos De Síntesis
The synthesis of 2,3-dichloro-4-methoxy-N-(3-methylphenyl)benzenesulfonamide involves a multi-step process that begins with the reaction of 4-methoxyphenylsulfonyl chloride with 3-methylphenylamine. The resulting compound is then reacted with 2,3-dichlorobenzoic acid to yield 2,3-dichloro-4-methoxy-N-(3-methylphenyl)benzenesulfonamide. This synthesis method has been optimized and has been found to yield high purity 2,3-dichloro-4-methoxy-N-(3-methylphenyl)benzenesulfonamide.
Aplicaciones Científicas De Investigación
2,3-dichloro-4-methoxy-N-(3-methylphenyl)benzenesulfonamide has been extensively studied for its potential use in scientific research. It has been found to exhibit various biochemical and physiological effects, including inhibition of carbonic anhydrase, anti-inflammatory activity, and antitumor activity. 2,3-dichloro-4-methoxy-N-(3-methylphenyl)benzenesulfonamide has also been shown to have potential as a diagnostic tool for certain diseases, including cancer.
Propiedades
IUPAC Name |
2,3-dichloro-4-methoxy-N-(3-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO3S/c1-9-4-3-5-10(8-9)17-21(18,19)12-7-6-11(20-2)13(15)14(12)16/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRNDIIFDXGQMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=C(C(=C(C=C2)OC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dichloro-4-methoxy-N-(3-methylphenyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dichlorobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5759488.png)
![methyl 2-{[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5759495.png)




![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5759539.png)


![2,5-dimethyl-4-[(phenylsulfonyl)amino]phenyl thiocyanate](/img/structure/B5759549.png)



![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methoxy-N-methylbenzamide](/img/structure/B5759599.png)